molecular formula C16H24N2O4S2 B4710557 N-(2-methoxyethyl)-4-(methylthio)-3-(1-piperidinylcarbonyl)benzenesulfonamide

N-(2-methoxyethyl)-4-(methylthio)-3-(1-piperidinylcarbonyl)benzenesulfonamide

Cat. No. B4710557
M. Wt: 372.5 g/mol
InChI Key: CQKDGHTUUWOQPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxyethyl)-4-(methylthio)-3-(1-piperidinylcarbonyl)benzenesulfonamide, also known as MPB-PEA, is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-4-(methylthio)-3-(1-piperidinylcarbonyl)benzenesulfonamide involves its binding to specific proteins in the body. This compound has been shown to bind to the active site of certain enzymes, inhibiting their activity. This inhibition can lead to a range of effects, depending on the specific protein being targeted. This compound has also been shown to have activity against certain ion channels, which are important for the function of nerve cells.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. This compound has been shown to inhibit the activity of certain enzymes, which can lead to changes in cellular metabolism. This compound has also been shown to have activity against certain ion channels, which can affect the function of nerve cells. In addition, this compound has been shown to have activity against certain types of cancer cells, suggesting its potential use in cancer therapy.

Advantages and Limitations for Lab Experiments

N-(2-methoxyethyl)-4-(methylthio)-3-(1-piperidinylcarbonyl)benzenesulfonamide has several advantages and limitations for lab experiments. One of the main advantages is its specificity for certain proteins, which allows researchers to study their function in more detail. However, this specificity can also be a limitation, as this compound may not be effective against all proteins of interest. In addition, the synthesis of this compound is a complex process that requires specific conditions and equipment, which can be a limitation for certain labs.

Future Directions

There are several potential future directions for research involving N-(2-methoxyethyl)-4-(methylthio)-3-(1-piperidinylcarbonyl)benzenesulfonamide. One area of research is its potential use in cancer therapy, as it has been shown to have activity against certain types of cancer cells. Another area of research is its use as a tool for studying the function of specific proteins in the body. This compound may also have potential applications in drug discovery, as it has been shown to have activity against certain types of enzymes. Further research is needed to explore the full potential of this compound in these areas.

Scientific Research Applications

N-(2-methoxyethyl)-4-(methylthio)-3-(1-piperidinylcarbonyl)benzenesulfonamide has been studied extensively for its potential applications in scientific research. One of the main areas of research is its use as a tool for studying the function of certain proteins in the body. This compound has been shown to bind to specific proteins and inhibit their activity, allowing researchers to study their function in more detail. This compound has also been studied for its potential use in drug discovery, as it has been shown to have activity against certain types of cancer cells.

properties

IUPAC Name

N-(2-methoxyethyl)-4-methylsulfanyl-3-(piperidine-1-carbonyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4S2/c1-22-11-8-17-24(20,21)13-6-7-15(23-2)14(12-13)16(19)18-9-4-3-5-10-18/h6-7,12,17H,3-5,8-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQKDGHTUUWOQPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNS(=O)(=O)C1=CC(=C(C=C1)SC)C(=O)N2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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